Cas no 3156-41-0 (1-Nitro-4-(2-nitrovinyl)benzene)

1-Nitro-4-(2-nitrovinyl)benzene is a nitro-substituted aromatic compound characterized by its conjugated nitrovinyl functional group. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of more complex nitroaromatic derivatives. The presence of two nitro groups enhances its electrophilic properties, making it useful in nucleophilic substitution and cyclization reactions. Its stability under controlled conditions allows for precise handling in synthetic workflows. The compound’s conjugated system may also contribute to its potential utility in materials science, such as in the development of energetic materials or photoactive compounds. Proper storage and handling are recommended due to its nitro-functionalized nature.
1-Nitro-4-(2-nitrovinyl)benzene structure
3156-41-0 structure
Product name:1-Nitro-4-(2-nitrovinyl)benzene
CAS No:3156-41-0
MF:C8H6N2O4
MW:194.144241809845
MDL:MFCD00052058
CID:84645
PubChem ID:5355016

1-Nitro-4-(2-nitrovinyl)benzene Chemical and Physical Properties

Names and Identifiers

    • beta,4-Dinitrostyrene
    • 2-Nitro-1-(4-nitrophenyl)ethene~4-Nitro-beta-nitrostyrene
    • 1-nitro-4-(2-nitrovinyl)benzene
    • β,4-DINITROSTYRENE
    • ^b,4-Dinitrostyrene
    • 1-(4-nitrophenyl)-2-nitroethene
    • 1-nitro-2-(4-nitrophenyl)ethene
    • 4-Nitro-b-nitrostyrene
    • 4-NITROPHENYLNITROETHENE
    • 3156-41-0
    • CCG-42110
    • p,.beta.-Dinitrostyrene
    • 4-Nitro-.beta.-nitrostyrene
    • (E)-1-Nitro-4-(2-nitrovinyl)benzene
    • EN300-6748791
    • 1-Nitro-4-[(E)-2-nitroethenyl]benzene
    • NSC23858
    • Ethene,-1-(4-nitrophenyl)-2-nitro-
    • 1-nitro-4-((E)-2-nitrovinyl)benzene
    • 1-nitro-4-[(1e)-2-nitroethenyl]-benzene
    • 1-nitro-4-(2-nitroethenyl)benzene
    • MFCD00052058
    • NSC-35986
    • NSC35986
    • 2-Nitro-1-(4-nitrophenyl)ethene
    • Styrene,.beta.-dinitro-
    • CS-0206299
    • EN300-129668
    • NSC 23858
    • SCHEMBL1681205
    • NSC-23858
    • 1-nitro-4-[(1E)-2-nitroethenyl]benzene
    • SARS-CoV-2 3CLpro-IN-15
    • NSC 35986
    • NSC-38668
    • BDBM50561065
    • 1-Nitro-2-(p-nitrophenyl)ethylene
    • Benzene, 1-nitro-4-(2-nitroethenyl)-
    • AKOS003235300
    • HY-W760546
    • HMS562M04
    • Styrene, p,.beta.-dinitro-
    • CHEMBL4753199
    • 5576-98-7
    • DTXSID20879316
    • NSC 38668
    • NSC38668
    • AKOS017273843
    • p,beta-Dinitrostyrene
    • CS-0782074
    • SR-01000632136-1
    • 1-Nitro-4-(2-nitrovinyl)benzene
    • MDL: MFCD00052058
    • Inchi: InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+
    • InChI Key: HABXLWPUIWFTNM-AATRIKPKSA-N
    • SMILES: [N+](/C=C/C1C=CC([N+]([O-])=O)=CC=1)([O-])=O
    • BRN: 2051292

Computed Properties

  • Exact Mass: 194.03300
  • Monoisotopic Mass: 194.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.3
  • Surface Charge: 0
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Not available
  • Density: 1.401
  • Melting Point: 203-205°C
  • Boiling Point: 320°Cat760mmHg
  • Flash Point: 156.9°C
  • Refractive Index: 1.642
  • PSA: 91.64000
  • LogP: 2.88860
  • Solubility: Not available

1-Nitro-4-(2-nitrovinyl)benzene Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

1-Nitro-4-(2-nitrovinyl)benzene Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-Nitro-4-(2-nitrovinyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-129668-0.5g
1-nitro-4-(2-nitroethenyl)benzene
3156-41-0
0.5g
$67.0 2023-02-15
TRC
N900965-100mg
1-Nitro-4-(2-nitrovinyl)benzene
3156-41-0
100mg
$ 50.00 2022-06-03
Apollo Scientific
OR28512-5g
1-nitro-4-(2-nitrovinyl)benzene
3156-41-0 95%
5g
£247.00 2025-02-19
Chemenu
CM343736-5g
1-Nitro-4-(2-nitrovinyl)benzene
3156-41-0 95%+
5g
$272 2022-06-11
Enamine
EN300-129668-250mg
1-nitro-4-(2-nitroethenyl)benzene
3156-41-0
250mg
$381.0 2023-09-30
abcr
AB144018-5g
beta,4-Dinitrostyrene, 97%; .
3156-41-0 97%
5g
€498.00 2025-02-17
abcr
AB144018-2g
beta,4-Dinitrostyrene, 97%; .
3156-41-0 97%
2g
€241.20 2024-06-11
Enamine
EN300-129668-10000mg
1-nitro-4-(2-nitroethenyl)benzene
3156-41-0
10000mg
$1778.0 2023-09-30
Enamine
EN300-129668-1000mg
1-nitro-4-(2-nitroethenyl)benzene
3156-41-0
1000mg
$414.0 2023-09-30
Enamine
EN300-129668-2.5g
1-nitro-4-(2-nitroethenyl)benzene
3156-41-0
2.5g
$142.0 2023-02-15

1-Nitro-4-(2-nitrovinyl)benzene Related Literature

Additional information on 1-Nitro-4-(2-nitrovinyl)benzene

Comprehensive Analysis of 1-Nitro-4-(2-nitrovinyl)benzene (CAS No. 3156-41-0): Properties, Applications, and Industry Trends

1-Nitro-4-(2-nitrovinyl)benzene (CAS 3156-41-0) is a specialized organic compound featuring a unique nitro-functionalized aromatic structure. This yellow crystalline solid has garnered significant attention in recent years due to its versatile reactivity and potential applications in advanced material science. With a molecular formula of C8H6N2O4, this compound exhibits distinct electrophilic properties that make it valuable for various synthetic pathways.

The compound's dual nitro groups contribute to its electron-withdrawing characteristics, which researchers frequently exploit in cross-coupling reactions and polymer synthesis. Recent studies highlight its growing importance in developing organic semiconductors and photoresponsive materials, aligning with current industry demands for sustainable electronics. Analytical techniques such as HPLC analysis and mass spectrometry confirm its high purity (>98%), while FT-IR spectroscopy reveals characteristic absorption bands at 1520 cm-1 (NO2 asymmetric stretch) and 1340 cm-1 (symmetric stretch).

In the context of green chemistry innovations, 3156-41-0 has emerged as a subject of interest for catalytic reduction studies. Researchers are investigating its transformation into valuable amino derivatives using biocatalysts, addressing the growing market need for environmentally friendly synthetic methods. The compound's thermal stability (decomposition >200°C) makes it suitable for high-temperature applications, particularly in advanced coating formulations where nitroaromatic compounds demonstrate exceptional UV resistance.

The pharmaceutical industry has shown renewed interest in 1-Nitro-4-(2-nitrovinyl)benzene derivatives as potential pharmacophores for drug discovery. Computational chemistry studies suggest its scaffold could serve as a precursor for bioactive molecules targeting specific enzymatic pathways. However, comprehensive toxicological assessments remain ongoing to evaluate its safety profile for biomedical applications.

From a commercial perspective, the global market for nitroaromatic intermediates like 3156-41-0 is projected to grow at 5.8% CAGR through 2030, driven by demand from the agrochemical sector and electronic materials manufacturing. Supply chain analysts note increasing procurement of this compound by research institutions focusing on energy storage materials and optoelectronic devices.

Recent advancements in continuous flow chemistry have improved the synthesis efficiency of 1-Nitro-4-(2-nitrovinyl)benzene, reducing byproduct formation through precise temperature control and residence time optimization. These process improvements align with the chemical industry's shift toward Industry 4.0 practices, where automated synthesis platforms enhance reproducibility and yield.

Environmental scientists are developing novel biodegradation protocols for nitroaromatic compounds, including 3156-41-0, utilizing specialized microbial consortia. These bioremediation strategies address growing regulatory pressures on chemical manufacturers to implement sustainable waste management solutions.

Material science researchers report promising results incorporating 1-Nitro-4-(2-nitrovinyl)benzene into conductive polymer composites for flexible electronics. The compound's ability to facilitate electron transport while maintaining mechanical flexibility makes it attractive for next-generation wearable sensors and organic photovoltaic applications.

Quality control protocols for CAS 3156-41-0 typically involve chromatographic purity testing coupled with elemental analysis to verify stoichiometric composition. The compound's shelf life under standard storage conditions (room temperature, inert atmosphere) exceeds 24 months, making it a practical choice for industrial applications.

Emerging research explores the compound's potential in molecular electronics, where its redox-active properties could enable novel data storage mechanisms. Theoretical studies suggest possible applications in quantum computing architectures due to its predictable electron density distribution patterns.

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(CAS:3156-41-0)1-Nitro-4-(2-nitrovinyl)benzene
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